molecular formula C24H22N2O6 B2964271 N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide CAS No. 618862-81-0

N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide

Cat. No.: B2964271
CAS No.: 618862-81-0
M. Wt: 434.448
InChI Key: PXXHMBWHYMTTFH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C25H24N4O4. This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a formamido linkage.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

The primary target of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the carcinogenic heavy metal ion, lead (Pb2+) . This compound has been used for the significant detection of Pb2+ via a reliable electrochemical approach .

Mode of Action

N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) interacts with its target, Pb2+, through an electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Biochemical Pathways

It’s clear that the compound plays a role in the detection and measurement of pb2+ concentrations, which can be crucial in assessing the presence and impact of this toxic metal ion in various environmental and biological contexts .

Result of Action

The primary result of the action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the detection of Pb2+ ions . The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .

Action Environment

The action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) can be influenced by various environmental factors. For instance, the presence of Pb2+ in the environment, such as in impure water, foodstuffs, and soil, can be detected using this compound . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its mechanism of action and to evaluate its potential as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-29-18-8-3-15(4-9-18)23(27)25-22(17-7-12-20-21(13-17)32-14-31-20)26-24(28)16-5-10-19(30-2)11-6-16/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXHMBWHYMTTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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